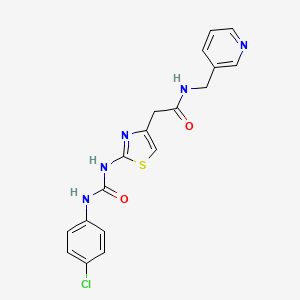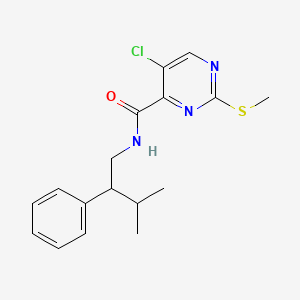
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a benzofuran derivative that is of interest due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including cholinesterase inhibitory activity, which is significant in the context of neurodegenerative diseases like Alzheimer's . The presence of a pyridin-2-yl group suggests potential interactions with biological targets, as pyridine moieties are common in many biologically active molecules.
Synthesis Analysis
The synthesis of related benzofuran-2-carboxamide derivatives involves a multi-step process starting with the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation with picolyl amine. The final step to obtain the N-benzyl pyridinium halide derivatives includes a reaction with benzyl halides . Although the exact synthesis of this compound is not detailed, it is likely to follow a similar synthetic pathway with appropriate modifications to introduce the piperidin-4-yl group.
Molecular Structure Analysis
The molecular structure of a closely related N-(pyridin-2-ylmethyl)benzamide derivative has been analyzed through crystallography, revealing two independent molecules with different orientations of the pyridine ring relative to the benzene ring . This suggests that the molecular conformation of this compound could also exhibit variability, potentially influencing its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives is influenced by the functional groups attached to the core structure. In the case of this compound, the presence of a pyridin-2-yl group could facilitate reactions typical of pyridine, such as nucleophilic substitution, while the benzofuran core may undergo electrophilic aromatic substitution. The specific chemical reactions that this compound undergoes would depend on the conditions and reactants present.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly provided, related compounds exhibit potent butyrylcholinesterase inhibitory activity, with IC50 values in the low micromolar range . The compound's solubility, stability, and other physicochemical properties would be critical for its potential use as a therapeutic agent and would require further investigation.
Applications De Recherche Scientifique
Molecular Interactions and Binding Analysis
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has been analyzed for its molecular interactions and binding capabilities, particularly in the context of cannabinoid receptors. It acts as a potent antagonist, with studies revealing its conformational behavior and interaction mechanisms with the CB1 cannabinoid receptor, emphasizing its potential in developing pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).
Cholinesterase Inhibitory Activity
Research has focused on benzofuran-2-carboxamide derivatives for their cholinesterase inhibitory activities, highlighting their potential in treating neurodegenerative diseases. Compounds with benzofuran-2-carboxamide structures have shown potent butyrylcholinesterase inhibition, indicating their therapeutic utility in diseases like Alzheimer's (Abedinifar et al., 2018).
Anti-Inflammatory and Analgesic Agents
Benzofuran derivatives have been synthesized with applications as anti-inflammatory and analgesic agents. These compounds, derived from visnaginone and khellinone, have shown significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects, suggesting their potential in pain management and inflammation treatment (Abu‐Hashem et al., 2020).
Synthesis and Drug Development
The synthesis and evaluation of benzofuran and benzodifuran compounds for their pharmacological properties, including antiarrhythmic agents, highlight the versatility of this compound derivatives in drug development. These studies provide insights into the synthesis strategies and the potential therapeutic applications of such compounds (Hankovszky et al., 1986).
Structural and Computational Analysis
The compound has also been subject to structural and computational analyses to understand its binding affinities and molecular dynamics. Such studies are crucial for the rational design of receptor-specific antagonists and agonists, paving the way for targeted therapeutic agents (Artheswari et al., 2019).
Orientations Futures
Given the interesting structural features of this compound and the biological activities of similar compounds, it could be a promising candidate for further study. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and testing its biological activity .
Propriétés
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(18-13-16-5-1-2-6-17(16)25-18)22-14-15-8-11-23(12-9-15)19-7-3-4-10-21-19/h1-7,10,13,15H,8-9,11-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNWJFWTXPTODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2507124.png)
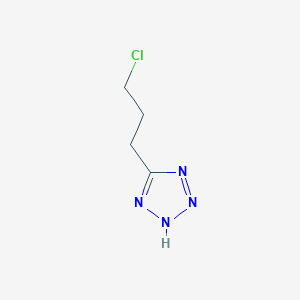
![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2507126.png)
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2507128.png)
![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

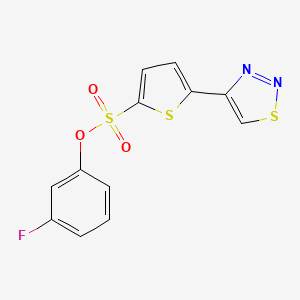
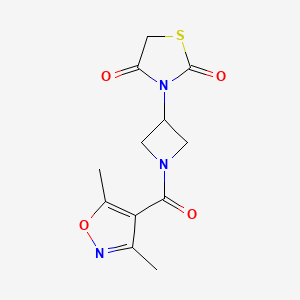
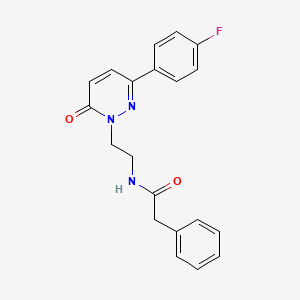
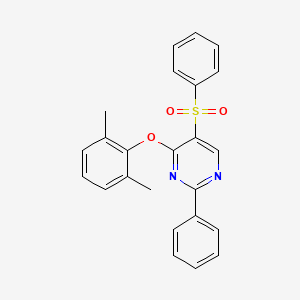
![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)
